Clitocine
描述
准备方法
合成路线和反应条件
Clitocine的制备涉及多个步骤。新鲜的巨大Clitocybe inversa子实体被冷冻,通过真空干燥,然后粉碎。所得粉末浸泡在酒精中,水提取物减压浓缩成液体提取物。然后用乙酸乙酯提取该液体提取物,并通过减压浓缩。 用硅胶柱、反相RP-RP-18和RP-RP-C8制备柱处理液体提取物,以获得目标物质 .
工业生产方法
This compound的工业生产遵循与实验室方法类似的提取和纯化步骤。 该过程涉及大规模培养Clitocybe inversa蘑菇,然后使用先进的色谱技术进行提取和纯化 .
化学反应分析
反应类型
Clitocine经历各种化学反应,包括氧化、还原和取代。 它是一种有效的通读剂,可以诱导含有无义突变的细胞中产生全长和功能蛋白 .
常用试剂和条件
涉及this compound的反应中常用的试剂包括乙酸乙酯、硅胶和各种色谱柱。 条件通常包括真空干燥、酒精提取和减压 .
形成的主要产物
科学研究应用
Clitocine在科学研究中有着广泛的应用:
作用机制
Clitocine通过在转录过程中掺入RNA来发挥作用。this compound存在于过早终止密码子的第三位直接诱导通读,导致产生全长和功能蛋白。 这种机制在含有无义突变的细胞中特别有效,其中this compound恢复功能蛋白的产生并诱导细胞凋亡 .
相似化合物的比较
Clitocine在核苷类似物中独树一帜,因为它具有强大的通读活性,并且能够诱导耐药癌细胞凋亡。类似的化合物包括:
腺苷: This compound的结构和光谱性质与腺苷相似.
庆大霉素: 另一种用于治疗遗传性疾病的通读剂.
阿塔鲁仑: 一种诱导无义突变通读的小分子.
属性
IUPAC Name |
2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O6/c10-7-4(14(18)19)8(12-2-11-7)13-9-6(17)5(16)3(1-15)20-9/h2-3,5-6,9,15-17H,1H2,(H3,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEMBWZZEKCBAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clitocine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
105798-74-1 | |
Record name | Clitocine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 - 230 °C | |
Record name | Clitocine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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